molecular formula C21H22N2O3 B5028981 (2E)-3-(3,4-dimethoxyphenyl)-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide

(2E)-3-(3,4-dimethoxyphenyl)-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide

Cat. No.: B5028981
M. Wt: 350.4 g/mol
InChI Key: LUUDTQOEAYLJDX-CSKARUKUSA-N
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Description

(2E)-3-(3,4-dimethoxyphenyl)-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide is a complex organic compound that features both an indole and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(3,4-dimethoxyphenyl)-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide typically involves the following steps:

    Formation of the Indole Derivative: The indole derivative can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Preparation of the Dimethoxyphenyl Derivative: The dimethoxyphenyl derivative can be prepared by methylation of a phenol compound using dimethyl sulfate or methyl iodide.

    Coupling Reaction: The final step involves coupling the indole derivative with the dimethoxyphenyl derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(3,4-dimethoxyphenyl)-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.

Major Products

    Oxidation: The major products would include carboxylic acids or ketones.

    Reduction: The major product would be the corresponding amine.

    Substitution: The major products would depend on the nucleophile used, such as phenols or amines.

Scientific Research Applications

Chemistry

In chemistry, (2E)-3-(3,4-dimethoxyphenyl)-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide is used as a building block for the synthesis of more complex molecules. It can be used in the development of new synthetic methodologies and in the study of reaction mechanisms.

Biology

In biological research, this compound can be used as a probe to study various biochemical pathways. Its structure allows it to interact with different biological targets, making it useful in the study of enzyme inhibition and receptor binding.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and neurological disorders.

Industry

In industry, this compound can be used in the development of new materials and as an intermediate in the synthesis of other valuable compounds. Its unique structure makes it useful in the design of new polymers and other advanced materials.

Mechanism of Action

The mechanism of action of (2E)-3-(3,4-dimethoxyphenyl)-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide involves its interaction with specific molecular targets. The indole and dimethoxyphenyl groups allow it to bind to enzymes and receptors, modulating their activity. This can lead to changes in cellular signaling pathways, affecting processes such as cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.

    Domiphen bromide: Another quaternary ammonium compound used as an antiseptic.

Uniqueness

What sets (2E)-3-(3,4-dimethoxyphenyl)-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide apart from these similar compounds is its unique combination of an indole and a dimethoxyphenyl group. This unique structure allows it to interact with a broader range of biological targets, making it more versatile in its applications.

Properties

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3/c1-25-19-9-7-15(13-20(19)26-2)8-10-21(24)22-12-11-16-14-23-18-6-4-3-5-17(16)18/h3-10,13-14,23H,11-12H2,1-2H3,(H,22,24)/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUUDTQOEAYLJDX-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)NCCC2=CNC3=CC=CC=C32)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)NCCC2=CNC3=CC=CC=C32)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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